N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
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Overview
Description
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound featuring a benzimidazole moiety, a piperidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized via the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Phenyl Group: The benzimidazole is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.
Sulfonylation: The final step involves the sulfonylation of the compound using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation with palladium on carbon.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole and piperidine rings.
Reduction: Reduced forms of any nitro groups to amines.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development. It has been studied for its interactions with various biological targets, including kinases and G-protein coupled receptors.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases. Its ability to modulate biological pathways makes it a promising candidate for further pharmacological studies.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced fluorescence or improved stability under various conditions.
Mechanism of Action
The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity, while the piperidine ring can interact with receptor sites, modulating their function. These interactions can lead to the modulation of signaling pathways, affecting cellular processes such as proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
N-(1H-benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines: These compounds share the benzimidazole core but differ in the substituents on the phenyl ring.
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives: These compounds also feature the benzimidazole moiety but are coupled with a quinoline ring, offering different biological activities.
Uniqueness
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is unique due to its combination of a benzimidazole core, a piperidine ring, and a sulfonyl group. This unique structure allows for diverse interactions with biological targets, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S/c1-18-14-19(2)17-31(16-18)35(33,34)23-12-10-20(11-13-23)27(32)28-22-7-5-6-21(15-22)26-29-24-8-3-4-9-25(24)30-26/h3-13,15,18-19H,14,16-17H2,1-2H3,(H,28,32)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYRBTIXMXOAFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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